molecular formula C13H19NO2 B1337836 tert-butyl N-phenethylcarbamate

tert-butyl N-phenethylcarbamate

Cat. No.: B1337836
M. Wt: 221.29 g/mol
InChI Key: LPXIOYIHXNPBCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl N-phenethylcarbamate is a carbamate derivative where a phenethylamine group is protected by a tert-butoxycarbonyl (Boc) moiety. These compounds are widely used in organic synthesis as intermediates to protect amines during multi-step reactions, particularly in pharmaceutical and agrochemical research. The tert-butyl group enhances stability against nucleophiles and bases, enabling selective deprotection under acidic conditions .

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

tert-butyl N-benzyl-N-methylcarbamate

InChI

InChI=1S/C13H19NO2/c1-13(2,3)16-12(15)14(4)10-11-8-6-5-7-9-11/h5-9H,10H2,1-4H3

InChI Key

LPXIOYIHXNPBCQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methylbenzylcarbamic acid tert-butyl ester typically involves the reaction of methylbenzylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of methylbenzylcarbamic acid tert-butyl ester can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-phenethylcarbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbamates with different oxidation states.

    Reduction: Reduction reactions can convert the carbamate group into amines or other functional groups.

    Substitution: The ester group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbamates with higher oxidation states, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

tert-butyl N-phenethylcarbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its ability to form stable carbamate linkages.

    Industry: The compound is used in the production of polymers and other materials where carbamate functionality is desired.

Mechanism of Action

The mechanism of action of methylbenzylcarbamic acid tert-butyl ester involves the formation of carbamate linkages with target molecules. This can lead to the inhibition of enzymes or modification of proteins, depending on the specific application. The molecular targets and pathways involved vary based on the context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Variations

The following table summarizes key structural features, properties, and applications of tert-butyl N-phenethylcarbamate and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Applications/Properties Reference
This compound (hypothetical) - C₁₃H₁₉NO₂ 221.30 Phenethyl Amine protection in peptide synthesis Inferred
tert-Butyl (4-chlorophenethyl)carbamate 167886-56-8 C₁₃H₁₈ClNO₂ 255.74 4-Cl phenethyl Intermediate in drug synthesis; non-hazardous
tert-Butyl N-[(5-fluoro-2-nitrophenyl)methyl]carbamate 885280-67-1 C₁₂H₁₅FN₂O₄ 270.26 5-F, 2-NO₂ phenylmethyl Agrochemical research; nitro group enhances reactivity
tert-Butyl N-[4-methoxy-3-(trifluoromethyl)phenyl]carbamate 1803591-70-9 C₁₃H₁₆F₃NO₃ 291.27 4-OCH₃, 3-CF₃ phenyl Pharmaceutical applications; CF₃ improves metabolic stability
tert-Butyl N,N-diallylcarbamate 151259-38-0 C₁₁H₁₉NO₂ 197.27 Diallyl Polymerization; labile protecting group
tert-Butyl (benzyloxy)(phenethyl)carbamate 312529-09-2 C₂₀H₂₅NO₃ 327.42 Benzyloxy, phenethyl Steric hindrance for selective reactions

Key Research Findings

Electronic and Steric Effects :

  • Chlorinated Derivatives (e.g., 4-chlorophenethyl): The electron-withdrawing chlorine atom increases lipophilicity, improving membrane permeability in drug candidates .
  • Fluorinated and Trifluoromethyl Derivatives (e.g., 5-fluoro-2-nitro, 3-CF₃): Fluorine atoms enhance metabolic stability and bioavailability, making these analogs valuable in CNS drug development .
  • Benzyloxy Substituents (e.g., benzyloxy-phenethyl): Introduce steric bulk, which can direct regioselectivity in cross-coupling reactions or inhibit enzymatic degradation .

Reactivity and Stability: Nitro Groups (e.g., 2-NO₂ in CAS 885280-67-1): Increase electrophilicity, facilitating nucleophilic aromatic substitution reactions . tert-Butyl Group: Provides robust protection against basic and nucleophilic conditions, but requires acidic deprotection (e.g., HCl in dioxane) .

Safety Profiles: Compounds like tert-butyl (4-chlorophenethyl)carbamate are classified as non-hazardous, simplifying handling and storage .

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